molecular formula C8H16 B11751689 (Z)-2-Methylhept-3-ene CAS No. 20488-34-0

(Z)-2-Methylhept-3-ene

Cat. No.: B11751689
CAS No.: 20488-34-0
M. Wt: 112.21 g/mol
InChI Key: CYEZJYAMLNTSKN-SREVYHEPSA-N
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Description

(Z)-2-Methylhept-3-ene: is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. The “Z” designation indicates the geometric configuration of the substituents around the double bond, with the higher priority groups on the same side. This compound is a structural isomer of other heptenes and is characterized by its unique arrangement of carbon and hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation: One common method to synthesize (Z)-2-Methylhept-3-ene involves the hydroboration-oxidation of 2-methyl-1-heptyne. The reaction proceeds via the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

    Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. For this compound, the appropriate ylide and carbonyl compound must be selected to ensure the formation of the Z-isomer.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the Z-isomer, and the process is often carried out in continuous flow reactors to enhance productivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-2-Methylhept-3-ene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: The compound can be reduced to form the corresponding alkane, 2-methylheptane, using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: this compound can participate in electrophilic addition reactions, such as halogenation with bromine (Br2) to form dibromo derivatives.

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4, H2O2

    Reduction: H2, Pd/C

    Substitution: Br2, Cl2

Major Products:

    Epoxides and Diols: Formed from oxidation reactions.

    Alkanes: Formed from reduction reactions.

    Dibromo Derivatives: Formed from halogenation reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-2-Methylhept-3-ene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in studies to understand the behavior of alkenes in biological systems, including their interactions with enzymes and other biomolecules.

Medicine:

    Drug Development: this compound serves as a building block in the synthesis of potential drug candidates, particularly those targeting metabolic pathways involving alkenes.

Industry:

    Polymer Production: The compound is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which (Z)-2-Methylhept-3-ene exerts its effects depends on the specific reaction or application. In biochemical systems, the compound may interact with enzymes through its double bond, participating in addition or oxidation reactions. The molecular targets and pathways involved vary based on the context of its use, but typically involve interactions with nucleophiles or electrophiles.

Comparison with Similar Compounds

    (E)-2-Methylhept-3-ene: The E-isomer of 2-Methylhept-3-ene, with the higher priority groups on opposite sides of the double bond.

    2-Methylheptane: The fully saturated alkane counterpart.

    1-Heptene: A structural isomer with the double bond at a different position.

Uniqueness:

    Geometric Configuration: The Z-configuration of (Z)-2-Methylhept-3-ene imparts unique chemical properties, such as different reactivity and interaction with other molecules compared to its E-isomer.

    Reactivity: The presence of the double bond allows for a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

20488-34-0

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(Z)-2-methylhept-3-ene

InChI

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h6-8H,4-5H2,1-3H3/b7-6-

InChI Key

CYEZJYAMLNTSKN-SREVYHEPSA-N

Isomeric SMILES

CCC/C=C\C(C)C

Canonical SMILES

CCCC=CC(C)C

Origin of Product

United States

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